![molecular formula C6H11NO5 B1206632 4-Hydroxy-4-methylglutamate](/img/structure/B1206632.png)
4-Hydroxy-4-methylglutamate
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Overview
Description
4-hydroxy-4-methylglutamate is a glutamic acid derivative that is L-glutamic acid with a methyl and a hydroxy group replacing the two hydrogens at position 4. It has a role as a metabolite. It is a non-proteinogenic L-alpha-amino acid, an amino dicarboxylic acid and a tertiary alcohol.
Scientific Research Applications
1. Neurobiology and Brain Receptor Mapping
4-Hydroxy-4-methylglutamate, particularly its isomer (2S,4R)-4-methylglutamate, has been instrumental in mapping low-affinity kainate receptors in the brain. Studies using autoradiography with (3)H-4-methylglutamate have revealed the distribution of these receptors in various regions of the mouse and primate brains, highlighting high binding densities in areas such as the cerebral cortex, hippocampal CA3 subregion, and basolateral amygdala (Bailey et al., 2001) (Carroll et al., 1998).
2. Understanding Receptor Agonists
Research on 4-methylglutamate analogs, such as SYM 2081, has provided insights into their potency and selectivity at kainate receptors. These studies have shown that specific positioning and stereoisomerism of the methyl group are crucial for agonist activity at these receptors, offering valuable information for the development of neurological drugs (Donevan et al., 1998).
3. Action on Glutamate Transporters
4-Hydroxy-4-methylglutamate derivatives have been studied for their contrasting actions on excitatory amino acid transporters EAAT1 and EAAT2. Compounds such as (2S,4R)-4-methylglutamate have been found to be transported by EAAT1 but act as potent blockers of EAAT2, highlighting their potential therapeutic applications in modulating neurotransmitter levels (Vandenberg et al., 1997).
4. Biochemistry and Natural Occurrence
In the field of biochemistry, 4-hydroxy-4-methylglutamic acid derivatives have been isolated from natural sources, such as the seeds of Gleditsia caspica. This research contributes to our understanding of naturally occurring amino acids and their derivatives in various plant species (Dardenne et al., 1974).
properties
Product Name |
4-Hydroxy-4-methylglutamate |
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Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S,4S)-4-amino-2-hydroxy-2-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c1-6(12,5(10)11)2-3(7)4(8)9/h3,12H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,6-/m0/s1 |
InChI Key |
ONTAOGAXMOTXQW-DZSWIPIPSA-N |
Isomeric SMILES |
C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O |
SMILES |
CC(CC(C(=O)O)N)(C(=O)O)O |
Canonical SMILES |
CC(CC(C(=O)O)N)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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